molecular formula C9H9IO2S B14259985 3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol CAS No. 318472-84-3

3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol

Cat. No.: B14259985
CAS No.: 318472-84-3
M. Wt: 308.14 g/mol
InChI Key: CSVOLUIDBOILBX-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol is an organic compound characterized by the presence of a benzenesulfinyl group, an iodine atom, and a hydroxyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol typically involves the following steps:

    Formation of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced through the reaction of benzenesulfinic acid with an appropriate halogenating agent.

    Hydroxylation: The hydroxyl group is introduced through hydrolysis or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol involves its interaction with various molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-2-iodoprop-2-en-1-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(Benzenesulfinyl)-2-bromoprop-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.

    3-(Benzenesulfinyl)-2-chloroprop-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

3-(Benzenesulfinyl)-2-iodoprop-2-en-1-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine and chlorine analogs. The sulfinyl group also provides distinct chemical properties compared to the sulfonyl group, affecting the compound’s behavior in various reactions.

Properties

CAS No.

318472-84-3

Molecular Formula

C9H9IO2S

Molecular Weight

308.14 g/mol

IUPAC Name

3-(benzenesulfinyl)-2-iodoprop-2-en-1-ol

InChI

InChI=1S/C9H9IO2S/c10-8(6-11)7-13(12)9-4-2-1-3-5-9/h1-5,7,11H,6H2

InChI Key

CSVOLUIDBOILBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C=C(CO)I

Origin of Product

United States

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